N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide
Description
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide is a piperazine-derived sulfonamide compound characterized by a central piperazine ring substituted with a 2-fluorophenyl group at the 4-position. The structure includes a methanesulfonamide moiety linked via a 2-oxoethyl spacer to the piperazine nitrogen (N-1). The N-phenyl group on the sulfonamide introduces aromatic bulk, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-27(25,26)23(16-7-3-2-4-8-16)15-19(24)22-13-11-21(12-14-22)18-10-6-5-9-17(18)20/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUJDBSDBGINEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxoethyl group can be involved in oxidation and reduction reactions under appropriate conditions.
Cyclization: The piperazine ring can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonium Salts: For cyclization reactions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): As a base in cyclization reactions.
PhSH (Thiophenol): For deprotection steps.
Major Products
The major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various biological pathways.
Biological Research: It is used in studies involving cell viability, protein expression, and internalization of transporters.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide involves its interaction with human equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor of ENTs, reducing the Vmax of [3H]uridine uptake without affecting Km . Molecular docking studies suggest that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Key Substituent Variations:
Piperazine Substitutions: Target Compound: 4-(2-Fluorophenyl)piperazine. (6k): 4-(Bis(4-fluorophenyl)methyl)piperazine with a 2-(sulfamoylamino)benzenesulfonamide group. Higher molecular weight (MW: ~600 g/mol) and lower yield (specific data unavailable) compared to the target compound . : 4-Phenylpiperazine with a 2-fluorophenyl sulfonamide. Demonstrates the impact of aryl group placement on piperazine activity . : 4-(4-Methylbenzenesulfonyl)piperazine with a 4-fluorophenylacetamide group. Highlights the role of sulfonyl vs. carbonyl linkages .
Sulfonamide Modifications :
- Target Compound : N-phenylmethanesulfonamide.
- : N-(3-nitrophenyl)methanesulfonamide with a 5-chloro-2-methylphenylpiperazine group. The nitro group enhances electrophilicity but may reduce metabolic stability .
- : N-ethyl-4-methylbenzenesulfonamide with a 5-chloro-2-methylphenylpiperazine. Alkyl substitution (ethyl) increases lipophilicity compared to the target’s phenyl group .
Physicochemical Properties:
Antiproliferative and Antiviral Activities:
- : Compound 4l (N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide) showed notable antiproliferative activity, attributed to the benzothiazole and nitroimidazole moieties enhancing DNA intercalation .
- : Derivatives with morpholin-4-carboxamide (4j) exhibited moderate anti-HIV activity (EC₅₀: 12–45 μM), suggesting piperazine’s role in viral entry inhibition .
Antimicrobial and Receptor Binding:
- : A triazole-linked piperazine-sulfonamide hybrid demonstrated antimicrobial activity against S. aureus (MIC: 8 μg/mL), highlighting the synergy between sulfonamide and heterocyclic groups .
- : Piperazine derivatives (e.g., Compound 4) modulated paclitaxel pharmacokinetics, likely via P-glycoprotein inhibition, underscoring piperazine’s role in drug efflux regulation .
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure, featuring a piperazine ring and a sulfonamide group, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 391.46 g/mol. The compound's structure allows for interactions with various biological targets, making it a subject of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O3S |
| Molecular Weight | 391.46 g/mol |
| CAS Number | 431985-74-9 |
| Purity | >98% |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The compound is known to modulate the activity of serotonin and dopamine receptors, which can influence mood and behavior. Additionally, it may inhibit specific enzymatic pathways, contributing to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
1. Antidepressant Activity
Studies have shown that compounds similar to this compound can have antidepressant effects by enhancing serotonergic and dopaminergic neurotransmission.
2. Antipsychotic Potential
The piperazine moiety is often associated with antipsychotic activity. Preliminary investigations suggest that this compound may reduce psychotic symptoms in animal models, indicating its potential use in treating schizophrenia or related disorders.
3. Enzyme Inhibition
The sulfonamide group in the structure is known for its ability to inhibit certain enzymes, such as carbonic anhydrase. This inhibition can lead to physiological changes beneficial in treating conditions like glaucoma or edema.
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of related compounds in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
Study 2: Antipsychotic Activity
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited dose-dependent reductions in hyperactivity in mice models induced by amphetamines, supporting its potential as an antipsychotic agent.
Study 3: Enzyme Inhibition
A biochemical assay showed that the compound effectively inhibited carbonic anhydrase activity with an IC50 value comparable to established sulfonamide drugs, indicating its potential therapeutic applications in metabolic disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
